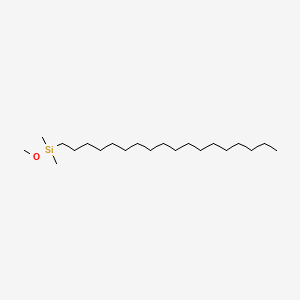

Methoxy(dimethyl)octadecylsilane

Description

Propriétés

IUPAC Name |

methoxy-dimethyl-octadecylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H46OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23(3,4)22-2/h5-21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFRLNPHRPYBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[Si](C)(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H46OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6072429 | |

| Record name | Silane, methoxydimethyloctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71808-65-6 | |

| Record name | Octadecyldimethylmethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71808-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, methoxydimethyloctadecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071808656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, methoxydimethyloctadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, methoxydimethyloctadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6072429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methoxydimethyloctadecylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.106 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methoxy(dimethyl)octadecylsilane: Principles and Applications in Advanced Drug Delivery

Introduction: Beyond the Surface

In the realm of materials science and advanced drug development, the precise control of surface chemistry is not merely an optimization step but a fundamental necessity. Methoxy(dimethyl)octadecylsilane (MDOS) emerges as a pivotal molecule in this context. It is an organosilane coupling agent, uniquely structured with a hydrolyzable methoxy group and a long, lipophilic C18 octadecyl chain.[1] This dual-functionality allows it to form robust, covalently bonded self-assembled monolayers (SAMs) on a variety of inorganic substrates, effectively transforming a hydrophilic surface into a highly hydrophobic one.[1]

This guide provides a comprehensive technical overview of Methoxy(dimethyl)octadecylsilane, moving beyond a simple datasheet to explore its synthesis, mechanism of action, and, most critically, its strategic application in the functionalization of nanoparticles for drug delivery. We will delve into the causality behind experimental choices, provide actionable protocols, and offer insights grounded in established scientific principles.

Physicochemical Properties: The Molecular Blueprint

A thorough understanding of a molecule's properties is the foundation of its effective application. The key physicochemical characteristics of Methoxy(dimethyl)octadecylsilane are summarized below.

| Property | Value | Reference |

| CAS Number | 71808-65-6 | [1] |

| Molecular Formula | C₂₁H₄₆OSi | [2] |

| Molecular Weight | 342.67 g/mol | [1] |

| Appearance | Colorless to almost colorless clear liquid or solid | [2][3] |

| Density | 0.83 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.444 | [1] |

| Boiling Point | Not precisely defined due to potential for decomposition | N/A |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Solubility | Soluble in nonpolar organic solvents (e.g., toluene, hexane). Reacts with water. | [4] |

Synthesis of Methoxy(dimethyl)octadecylsilane: A Mechanistic Approach

The industrial synthesis of Methoxy(dimethyl)octadecylsilane is typically achieved via a platinum-catalyzed hydrosilylation reaction. This process involves the addition of a silicon-hydride bond across an alkene.

Reaction: Hydrosilylation of 1-octadecene with methoxydimethylsilane.

Figure 1: Synthesis pathway for Methoxy(dimethyl)octadecylsilane.

The reaction mechanism, known as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum catalyst, followed by coordination of the alkene (1-octadecene), migratory insertion of the alkene into the Pt-H bond, and finally, reductive elimination to yield the final product and regenerate the catalyst. The anti-Markovnikov addition is characteristic of this process, with the silicon atom attaching to the terminal carbon of the alkene.

Experimental Protocol: Synthesis of Methoxy(dimethyl)octadecylsilane

This protocol outlines a laboratory-scale synthesis. All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

-

Reactor Setup: A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Reagent Charging: The flask is charged with 1-octadecene (1.0 equivalent) and a suitable anhydrous solvent such as toluene.

-

Catalyst Addition: A platinum catalyst, such as Karstedt's catalyst (typically 10-20 ppm relative to the reactants), is added to the flask.[5]

-

Initiation: The mixture is heated to approximately 60-80°C with vigorous stirring.

-

Slow Addition: Methoxydimethylsilane (1.1 equivalents) is added dropwise from the dropping funnel over a period of 1-2 hours. This slow addition is crucial to control the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: The reaction progress is monitored by Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the Si-H stretching band (around 2150 cm⁻¹) and the C=C stretching band of the alkene.

-

Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to remove unreacted starting materials and catalyst residues, yielding pure Methoxy(dimethyl)octadecylsilane.

Mechanism of Surface Functionalization: Creating the Hydrophobic Monolayer

The utility of Methoxy(dimethyl)octadecylsilane lies in its ability to covalently bind to surfaces possessing hydroxyl (-OH) groups, such as silica, glass, and various metal oxides. This process occurs in two primary steps: hydrolysis and condensation.

-

Hydrolysis: The methoxy group (-OCH₃) on the silicon atom is hydrolytically unstable and reacts with trace amounts of water to form a reactive silanol group (-OH) and methanol as a byproduct. This step is often the rate-limiting step and can be catalyzed by acid or base.

-

Condensation: The newly formed silanol group on the MDOS molecule then condenses with a hydroxyl group on the substrate surface, forming a stable, covalent siloxane bond (Si-O-Substrate) and releasing a molecule of water.

Figure 2: Mechanism of self-assembled monolayer (SAM) formation.

The long C18 alkyl chains then align away from the surface due to van der Waals interactions, creating a dense, ordered, and highly hydrophobic monolayer.

Application in Drug Development: Engineering Hydrophobic Nanocarriers

A significant challenge in pharmacology is the delivery of hydrophobic drugs, which often suffer from poor aqueous solubility and low bioavailability.[6] Polymeric and inorganic nanoparticles are promising delivery vehicles, but their inherently hydrophilic surfaces can hinder the efficient loading of lipophilic therapeutics.[7][8]

Surface functionalization of nanoparticles (e.g., silica or iron oxide nanoparticles) with Methoxy(dimethyl)octadecylsilane addresses this challenge directly. The resulting hydrophobic surface creates a favorable environment for the encapsulation of poorly water-soluble drugs.[9]

Key Advantages for Drug Delivery:

-

Increased Drug Loading: The hydrophobic core created by the C18 chains can significantly enhance the loading capacity for lipophilic drugs like paclitaxel, doxorubicin, or certain kinase inhibitors.[10]

-

Enhanced Stability: The hydrophobic shell can protect the encapsulated drug from premature degradation in the aqueous environment of the bloodstream.

-

Controlled Release: The release of the drug can be modulated, often triggered by interactions with cell membranes or enzymatic activity.

-

Improved Cellular Interaction: The lipid-like nature of the octadecyl chains can facilitate interaction with and transport across the lipid bilayer of cell membranes, potentially enhancing cellular uptake.

Figure 3: Workflow for drug delivery using MDOS-functionalized nanoparticles.

Experimental Protocol: Functionalization of Silica Nanoparticles

This protocol describes the surface modification of silica nanoparticles (SiNPs) to render them hydrophobic.

-

Nanoparticle Preparation: Disperse pre-synthesized silica nanoparticles in an anhydrous solvent like toluene or hexane at a concentration of 1-5 mg/mL.[11] Sonication may be required to ensure a uniform dispersion.

-

Silane Solution Preparation: In a separate, dry container, prepare a 1-5% (v/v) solution of Methoxy(dimethyl)octadecylsilane in the same anhydrous solvent.

-

Reaction Setup: Transfer the nanoparticle suspension to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.

-

Silanization Reaction: Heat the nanoparticle suspension to 70-80°C with vigorous stirring. Add the silane solution to the heated suspension. Allow the reaction to proceed for 4-6 hours.[4] The elevated temperature accelerates the condensation reaction between the silane and the nanoparticle surface.

-

Purification/Washing: After the reaction, cool the mixture to room temperature. The functionalized nanoparticles are then purified by repeated cycles of centrifugation and redispersion in fresh anhydrous solvent (e.g., toluene, followed by ethanol or isopropanol) to remove excess, unreacted silane.[11] This should be repeated at least three times.

-

Drying: After the final wash, the nanoparticle pellet is dried under vacuum at 60-80°C for several hours to remove any residual solvent.

-

Characterization: The resulting hydrophobic nanoparticles should be characterized to confirm successful functionalization.

Characterization and Validation of Surface Modification

Validating the successful formation of a Methoxy(dimethyl)octadecylsilane monolayer is critical. A multi-technique approach is recommended.[12][13]

| Characterization Technique | Purpose | Expected Outcome | Reference |

| Contact Angle Goniometry | To measure the change in surface wettability. | A significant increase in the static water contact angle from <30° (for bare silica) to >100° indicates a successful hydrophobic modification. | [14][15] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic chemical bonds. | Appearance of C-H stretching peaks (~2850-2960 cm⁻¹) from the octadecyl chain and a decrease in the broad -OH peak (~3400 cm⁻¹) from surface silanols. | [14] |

| Thermogravimetric Analysis (TGA) | To quantify the amount of organic material grafted onto the nanoparticle surface. | A distinct weight loss step between 200°C and 600°C, corresponding to the decomposition of the organic monolayer. This can be used to calculate surface coverage. | [13] |

| Dynamic Light Scattering (DLS) | To measure the hydrodynamic diameter and surface charge (Zeta Potential). | A slight increase in hydrodynamic diameter. The zeta potential will shift towards a more neutral value. | [16] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the surface. | An increase in the C 1s and Si 2p signals relative to the O 1s signal from the underlying silica substrate. | [12] |

Calculating Surface Coverage:

The surface coverage (Γ, in molecules/nm²) can be estimated from TGA data using the following relationship:

Γ = (W_loss × N_A) / (M_silane × S_BET × (1 - W_loss))

Where:

-

W_loss is the fractional weight loss from TGA.

-

N_A is Avogadro's number.

-

M_silane is the molecular weight of the silane's organic part.

-

S_BET is the specific surface area of the nanoparticles (from BET analysis).

Safety and Handling

Methoxy(dimethyl)octadecylsilane is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles with side shields, and a lab coat. If handling the powder form or if aerosols may be generated, use a dust mask (e.g., N95).[1]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from moisture, as it will hydrolyze.

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated place away from sources of ignition and incompatible materials such as strong oxidizing agents.

Conclusion

Methoxy(dimethyl)octadecylsilane is a powerful and versatile tool for surface modification, providing a robust method for converting hydrophilic surfaces to hydrophobic ones. Its application in drug delivery, particularly for the formulation of nanocarriers for lipophilic drugs, represents a significant strategy to overcome challenges of solubility and bioavailability. By understanding the underlying principles of its synthesis, mechanism of action, and the practicalities of its application and characterization, researchers can effectively leverage this molecule to design and develop next-generation therapeutic and diagnostic platforms.

References

A complete list of sources cited is provided below for verification.

-

Ahmed, N., et al. (2021). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Drug Delivery Science and Technology. Available at: [Link]

-

Suroviec, A. H. (2012). Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes. Chemical Educator. Available at: [Link]

-

Mocanu, A., et al. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Molecules. Available at: [Link]

-

Wang, Y., et al. (2023). Optimization of Nanoparticles for Smart Drug Delivery: A Review. Pharmaceutics. Available at: [Link]

-

Taylor, C., et al. (2021). Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles. Nanoscale Advances. Available at: [Link]

-

Venkatathri, N. (2007). Preparation of silica nanoparticle through coating with octyldecylmethoxy silane. INDIAN JOURNAL OF CHEMISTRY- SECTION A. Available at: [Link]

-

Li, G., et al. (2014). Hydrophobic Drug-Triggered Self-Assembly of Nanoparticles from Silk-Elastin-Like Protein Polymers for Drug Delivery. Biomacromolecules. Available at: [Link]

-

EPFL. (n.d.). Alkoxy hydrosilanes as surrogates of gaseous silanes for hydrosilylation of alkenes. Infoscience. Available at: [Link]

-

Nishiyama, Y., et al. (2012). Analysis of the surface coverage of a self-assembled monolayer of octadecyl silane on a Si(100) surface by infrared external-reflection spectroscopy. Journal of the Ceramic Society of Japan. Available at: [Link]

-

Paria, S., et al. (2006). Octadecyltrichlorosilane adsorption kinetics on Si(100)/SiO2 surface: Contact angle, AFM, FTIR and XPS analysis. Surface and Interface Analysis. Available at: [Link]

-

Kim, J-H., et al. (2019). Hydrosilylation of Reactive Quantum Dots and Siloxanes for Stable Quantum Dot Films. Nanomaterials. Available at: [Link]

-

Jensen, D. (2014). Response to "What protocol should I follow for functionalization of trimethoxysilyl octadecyl silane over glass substrate?". ResearchGate. Available at: [Link]

-

Roy, S., et al. (2021). Understanding Reactivity of Self-Assembled Monolayer-Coated Electrodes: SAM-Induced Surface Reconstruction. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Self-assembled monolayer. Available at: [Link]

-

Bounekta, O., et al. (2019). surface modification of silica nanoparticles by means of silanes: effect of various parameters on the. Journal of Fundamental and Applied Sciences. Available at: [Link]

-

Lovsin, M., et al. (2023). Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification. ACS Omega. Available at: [Link]

-

Wang, D., et al. (2014). Reproducible Large-Scale Synthesis of Surface Silanized Nanoparticles as an Enabling Nanoproteomics Platform: Enrichment of the Human Heart Phosphoproteome. Analytical Chemistry. Available at: [Link]

-

Ferrer-Ruiz, A., et al. (2017). High surface coverage of a self-assembled monolayer by in situ synthesis of palladium nanodeposits. Nanoscale. Available at: [Link]

-

ResearchGate. (n.d.). Sessile water contact-angle measurements. Available at: [Link]

-

Campos, J., et al. (2015). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules. Available at: [Link]

-

Mollon, G., et al. (2023). Roughness and wettability control of soda-lime silica glass surfaces by femtosecond laser texturing and curing environments. Optics & Laser Technology. Available at: [Link]

-

Hu, A., et al. (2021). Hydrosilylation of Alkenes Using a Hydrosiloxane as a Surrogate for Me2SiH2 and Catalyzed by a Nickel‐Pincer Complex. Chemistry – An Asian Journal. Available at: [Link]

-

Tan, L., et al. (2018). Analytical Methods for Characterization of Nanomaterial Surfaces. Langmuir. Available at: [Link]

-

Chen, Y., et al. (2022). A Modified Contact Angle Measurement Process to Suppress Oil Drop Spreading and Improve Precision. Energies. Available at: [Link]

-

Shin, H. C., et al. (2013). Nanoparticle characterization: State of the art, challenges, and emerging technologies. Journal of Controlled Release. Available at: [Link]

-

Powers, K. W., et al. (2006). Research strategies for safety evaluation of nanomaterials. Part VI. Characterization of nanoscale particles for toxicological evaluation. Toxicological Sciences. Available at: [Link]

-

ResearchGate. (n.d.). Analytical techniques for the characterization of nanoparticles for mRNA delivery. Available at: [Link]

-

ChemRxiv. (n.d.). Supplementary Information for The trouble with 1-octadecene: polymerization during nanocrystal synthesis. Available at: [Link]

-

Gangadoo, S., et al. (2017). The synthesis and characterisation of highly stable and reproducible selenium nanoparticles. Inorganic and Nano-Metal Chemistry. Available at: [Link]

Sources

- 1. 十八烷基二甲基甲氧基硅烷 technical, ≥90% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. Methoxy(dimethyl)octadecylsilane | CymitQuimica [cymitquimica.com]

- 3. Methoxy(dimethyl)octadecylsilane | 71808-65-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. Hydrosilylation Reactions Catalyzed by Rhenium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. worldscientific.com [worldscientific.com]

- 7. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluating the impact of systematic hydrophobic modification of model drugs on the control, stability and loading of lipid-based nanoparticles - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D1TB02297K [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. broadpharm.com [broadpharm.com]

- 12. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methoxy(dimethyl)octadecylsilane: Properties, Reactivity, and Applications in Advanced Material Science

This technical guide provides a comprehensive overview of methoxy(dimethyl)octadecylsilane (MDOS), a versatile organosilane compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, reactivity, and practical applications of MDOS, with a focus on its role in surface modification and the formation of self-assembled monolayers (SAMs).

Introduction: The Role of Methoxy(dimethyl)octadecylsilane in Surface Engineering

Methoxy(dimethyl)octadecylsilane, often abbreviated as MDOS, is a single-methoxy organosilane that serves as a powerful tool for modifying the surface properties of various materials. Its unique structure, featuring a reactive methoxysilyl head group and a long, hydrophobic octadecyl tail, allows it to form highly organized, covalently bound monolayers on hydroxylated surfaces such as silica, glass, and metal oxides. This ability to create robust, hydrophobic surfaces is of paramount importance in fields ranging from chromatography and materials science to the development of advanced drug delivery systems. This guide will explore the fundamental chemistry of MDOS that enables these applications, providing both theoretical understanding and practical protocols.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of MDOS is essential for its effective application. These properties dictate its handling, storage, and reactivity.

Molecular Structure and Identification

-

Chemical Name: Methoxy(dimethyl)octadecylsilane

-

Synonyms: Dimethylmethoxyoctadecylsilane, Octadecyldimethylmethoxysilane[1]

-

Molecular Formula: C₂₁H₄₆OSi

-

Molecular Weight: 342.67 g/mol [1]

-

SMILES String: CCCCCCCCCCCCCCCCCC(C)OC

-

InChI Key: RUFRLNPHRPYBLF-UHFFFAOYSA-N

Physicochemical Data

The physical state and solubility of MDOS are critical for designing experimental protocols. The following table summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid or solid | [2] |

| Density | 0.83 g/mL at 25 °C | |

| Refractive Index | n20/D 1.444 | |

| Boiling Point | 387.1 ± 10.0 °C at 760 mmHg | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Soluble in organic solvents such as ethanol and hexane; insoluble in water. | [4] |

Note: The compound may exist as a solid at room temperature depending on purity, as it contains 5-10% other C18-isomers which can affect its melting point.

Reactivity and Mechanism of Action: The Hydrolysis and Condensation Pathway

The utility of MDOS as a surface modifying agent is entirely dependent on the reactivity of its methoxysilyl group. The core chemical transformation involves a two-step process: hydrolysis followed by condensation.

Hydrolysis

In the presence of water, the methoxy group (-OCH₃) of MDOS undergoes hydrolysis to form a reactive silanol group (-Si-OH) and methanol as a byproduct. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of the methoxy group, making it a better leaving group. A water molecule then performs a nucleophilic attack on the silicon atom.

-

Base-Catalyzed Mechanism: A hydroxide ion directly attacks the silicon atom, leading to the displacement of the methoxide ion.

The hydrolysis of monofunctional silanes like MDOS is generally slower than that of their tri-functional counterparts (e.g., octadecyltrimethoxysilane), which allows for more controlled monolayer formation.[4]

Condensation

The newly formed silanol groups are highly reactive and can condense in two ways:

-

With Surface Hydroxyls: The silanol group on the MDOS molecule reacts with a hydroxyl group (-OH) on a substrate surface (like silica) to form a stable, covalent siloxane bond (Si-O-Si). This is the key step in grafting the molecule to the surface.

-

With Other Silanols: Two hydrolyzed MDOS molecules can react with each other to form a disiloxane, though this is less prevalent with monofunctional silanes compared to di- or tri-functional ones, reducing the likelihood of forming undesirable bulk polymers in solution.

The following diagram illustrates the overall workflow from the MDOS molecule to a functionalized surface.

Caption: Reaction pathway for surface modification using MDOS.

Spectroscopic Characterization

For any chemical compound, robust analytical data is key to confirming identity and purity. While a publicly available, peer-reviewed spectrum specifically for methoxy(dimethyl)octadecylsilane is elusive, we can predict its characteristic signals based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (in CDCl₃):

-

~3.4 ppm (singlet, 3H): Protons of the methoxy group (-OCH₃).

-

~1.25 ppm (broad multiplet, ~32H): Protons of the methylene groups (-CH₂-) in the long alkyl chain.

-

~0.88 ppm (triplet, 3H): Protons of the terminal methyl group (-CH₃) of the octadecyl chain.

-

~0.5-0.6 ppm (multiplet, 2H): Protons of the methylene group adjacent to the silicon atom (-Si-CH₂-).

-

~0.1 ppm (singlet, 6H): Protons of the two methyl groups attached to the silicon atom (-Si(CH₃)₂).

This prediction is based on the known spectra of similar compounds like methoxy(dimethyl)octylsilane.[5]

¹³C NMR (in CDCl₃):

-

~175-170 ppm: No signals expected in this region.

-

~50 ppm: Carbon of the methoxy group (-OCH₃).

-

~34-22 ppm: Carbons of the methylene groups (-CH₂-) in the octadecyl chain.

-

~14 ppm: Carbon of the terminal methyl group (-CH₃) of the octadecyl chain.

-

~0 to -5 ppm: Carbons of the two methyl groups attached to the silicon atom (-Si(CH₃)₂).

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, MDOS would likely exhibit a molecular ion peak [M]⁺ at m/z 342.7. Common fragmentation patterns for silanes involve the loss of alkyl groups. Key expected fragments would include:

-

[M - 15]⁺: Loss of a methyl group (-CH₃).

-

[M - 31]⁺: Loss of a methoxy group (-OCH₃).

-

Fragmentation along the octadecyl chain, resulting in a series of peaks separated by 14 Da (-CH₂-).

Practical Applications and Experimental Protocols

The primary application of MDOS is the creation of hydrophobic, self-assembled monolayers. This has significant implications in various scientific and industrial processes.

Surface Passivation and Hydrophobization

MDOS is used to render hydrophilic surfaces, such as glass or silica, hydrophobic. This is crucial for applications like:

-

Improving Adhesion: Promoting adhesion between organic polymers and inorganic substrates.

-

Composite Materials: Enhancing the thermo-oxidative stability of polymer composites by treating inorganic fillers.

-

Chromatography: Creating the stationary phase for reversed-phase chromatography by functionalizing silica spheres.

Protocol: Surface Modification of Silica Nanoparticles

This protocol is adapted from a patented method for creating surface-modified silica nanoparticles, a process relevant to creating carriers for hydrophobic drugs.[6]

Objective: To graft a hydrophobic octadecyl layer onto the surface of hydrophilic silica nanoparticles.

Materials:

-

Silica nanoparticle dispersion in a suitable hydrophilic organic medium (e.g., γ-butyrolactone or isopropyl alcohol).

-

Methoxy(dimethyl)octadecylsilane (MDOS).

-

Pure water (for hydrolysis).

-

Anhydrous isopropyl alcohol (for washing).

-

Reaction vessel with a stirrer.

Procedure:

-

Place the silica nanoparticle dispersion into the reaction vessel.

-

Add the required amount of Methoxy(dimethyl)octadecylsilane to the dispersion.

-

Introduce a catalytic amount of pure water to initiate the hydrolysis reaction.

-

Add any additional solvent needed to achieve the desired concentration.

-

Stir the mixture at room temperature for an extended period (e.g., 48 hours) to allow for complete hydrolysis and condensation onto the nanoparticle surfaces.[6]

-

Collect the resulting surface-modified silica nanoparticles by filtration or centrifugation.

-

Wash the collected particles thoroughly with an appropriate solvent, such as isopropyl alcohol, to remove unreacted MDOS and byproducts.

-

Dry the final product under vacuum at a moderate temperature (e.g., 40 °C).[6]

The following diagram outlines the workflow for this experimental protocol.

Caption: Workflow for silica nanoparticle surface modification.

Role in Drug Development

In the context of drug development, the surface modification of nanoparticles is a critical technology. By rendering nanoparticle surfaces hydrophobic with MDOS, researchers can:

-

Enhance Encapsulation of Hydrophobic Drugs: Create a more favorable environment for loading poorly water-soluble active pharmaceutical ingredients (APIs) into nanocarriers.

-

Control Drug Release: The hydrophobic barrier created by the octadecyl chains can modulate the release kinetics of an encapsulated drug, potentially enabling sustained-release formulations.[7][8][]

-

Improve Cellular Interaction: Modify the nanoparticle surface to enhance interaction with cell membranes, which can be beneficial for drug uptake.

While direct clinical applications of MDOS are not widely documented, its role as a tool for fundamental research in drug delivery systems is significant. The principles of using silane-based coatings to control drug release from various substrates are well-established.[7][10]

Safety and Handling

Methoxy(dimethyl)octadecylsilane is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Precautions: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.

-

Storage: Store in a tightly closed container in a cool, dry place. The compound is sensitive to moisture.[4]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

Methoxy(dimethyl)octadecylsilane is a valuable and versatile reagent for the chemical modification of surfaces. Its straightforward, yet powerful, hydrolysis and condensation chemistry allows for the formation of robust, hydrophobic self-assembled monolayers on a wide variety of substrates. For researchers in materials science and drug development, MDOS provides a reliable method to control surface energy, improve material compatibility, and engineer sophisticated nanoparticle-based delivery systems. A thorough understanding of its chemical properties, reactivity, and handling requirements, as outlined in this guide, is the foundation for its successful application in the laboratory and beyond.

References

- Method for producing surface-modified silica nanoparticles, and surface-modified silica nanoparticles. Google Patents.

-

Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois. Available at: [Link].

-

Methoxy(dimethyl)octadecylsilane | CAS#:71808-65-6. Chemsrc. Available at: [Link].

-

Octadecylsilane-modified silicas prepared by grafting and sol-gel methods. ResearchGate. Available at: [Link].

-

Thermogravimetric analysis (TGA) of the modified silica nanoparticles. ResearchGate. Available at: [Link].

-

Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR. Analyst (RSC Publishing). Available at: [Link].

-

Thermal Analysis of the Modified and Unmodified Silica Gels to Estimate their Applicability as Stationary Phase in Gas Chromatography. Scholarlink Research Institute. Available at: [Link].

-

Thermogravimetric analysis (TGA) of (a) bare silica nanoparticles, (b). ResearchGate. Available at: [Link].

-

Controlled drug release through a plasma polymerized tetramethylcyclo-tetrasiloxane coating barrier. PubMed. Available at: [Link].

-

Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. The Royal Society of Chemistry. Available at: [Link].

-

Octadecyltrichlorosilane Incorporated Alginate Micro-granules as Sustained-Release Carriers for Small Hydrophilic Molecules. ResearchGate. Available at: [Link].

-

Spatiotemporally and Sequentially-Controlled Drug Release from Polymer Gatekeeper–Hollow Silica Nanoparticles. ResearchGate. Available at: [Link].

-

Methoxy-dimethyl-(10-silyldecyl)silane | C13H32OSi2 | CID 172758616. PubChem. Available at: [Link].

-

Dimethyloctadecylsilane | C20H43Si | CID 6329013. PubChem. Available at: [Link].

-

Characterization of alkylsilane self-assembled monolayers by molecular simulation. ResearchGate. Available at: [Link].

-

Growth kinetics and morphology of self-assembled monolayers formed by contact printing 7-octenyltrichlorosilane and octadecyltrichlorosilane on Si(100) wafers. PubMed. Available at: [Link].

-

Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor. ResearchGate. Available at: [Link].

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Available at: [Link].

-

Controlled release for local delivery of drugs: barriers and models. PubMed. Available at: [Link].

-

Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link].

-

Solvent Physical Properties. Available at: [Link].

-

SOLVENT MISCIBILITY TABLE. Phenomenex. Available at: [Link].

-

1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Human Metabolome Database. Available at: [Link].

-

C2H6O CH3OCH3 methoxymethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 dimethyl ether 1-H nmr explaining spin-spin coupling for line splitting. doc brown's advanced organic chemistry revision notes. Available at: [Link].

Sources

- 1. Methoxy(dimethyl)octadecylsilane technical, =90 GC 71808-65-6 [sigmaaldrich.com]

- 2. Methoxy(dimethyl)octadecylsilane | 71808-65-6 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Quantification of surface functional groups on silica nanoparticles: comparison of thermogravimetric analysis and quantitative NMR - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Buy Methoxy(dimethyl)octylsilane (EVT-315112) | 93804-29-6 [evitachem.com]

- 5. DIMETHYLMETHOXY-N-OCTYLSILANE(93804-29-6) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Controlled drug release through a plasma polymerized tetramethylcyclo-tetrasiloxane coating barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 10. Controlled release for local delivery of drugs: barriers and models - PubMed [pubmed.ncbi.nlm.nih.gov]

Methoxy(dimethyl)octadecylsilane CAS number 71808-65-6

An In-Depth Technical Guide to Methoxy(dimethyl)octadecylsilane (CAS 71808-65-6): Principles and Applications in Surface Modification

Introduction

Methoxy(dimethyl)octadecylsilane, hereafter referred to by its common acronym MDOS, is a specialized organosilane compound identified by CAS Number 71808-65-6. As a long-chain alkylmethoxysilane, it represents a critical tool for researchers, scientists, and drug development professionals engaged in surface engineering. Its unique molecular architecture, featuring a reactive methoxysilyl group and a long, non-polar octadecyl tail, makes it an exemplary agent for creating hydrophobic, low-energy surfaces through the formation of self-assembled monolayers (SAMs).[1][2] This guide provides a comprehensive technical overview of MDOS, from its fundamental physicochemical properties and reaction mechanisms to detailed protocols for its application in chromatography, composite materials, and the surface functionalization of nanoparticles for advanced drug delivery systems.

Physicochemical Properties and Molecular Profile

The efficacy of MDOS is rooted in its distinct molecular structure. The molecule consists of a silicon atom bonded to two methyl groups, one reactive methoxy group, and a long C18 alkyl (octadecyl) chain. This amphiphilic character—a reactive, polar head and a stable, non-polar tail—governs its behavior in surface modification processes.

| Property | Value | Source(s) |

| CAS Number | 71808-65-6 | [3][4] |

| Molecular Formula | C₂₁H₄₆OSi | [3][4][5] |

| Molecular Weight | 342.67 g/mol | [3][6] |

| Synonyms | Dimethylmethoxyoctadecylsilane, Octadecyldimethylmethoxysilane | [3] |

| Appearance | Colorless to almost colorless clear liquid or solid | [3][5] |

| Density | 0.83 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.444 | [2][3] |

| Purity | Typically ≥90% (GC) | [3][4][5] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

graph MDOS_Structure { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Atom nodes Si [label="Si", pos="0,0!", fillcolor="#FBBC05", fontcolor="#202124"]; O [label="O", pos="1.5,0.75!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_methoxy [label="C", pos="2.5,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_methyl1 [label="C", pos="-0.75,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_methyl2 [label="C", pos="0.75,-1.2!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C_chain [label="C₁₈H₃₇", pos="-2.5,0.75!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Bonds Si -- O [label=""]; O -- C_methoxy [label=""]; Si -- C_methyl1 [label=""]; Si -- C_methyl2 [label=""]; Si -- C_chain [label=""]; }

Caption: Chemical structure of Methoxy(dimethyl)octadecylsilane (MDOS).

The Chemistry of Surface Modification: Mechanism of Silanization

The primary function of MDOS is to covalently bond to surfaces containing hydroxyl (-OH) groups, such as silica, glass, metal oxides, and certain polymers.[1] This process, known as silanization, transforms the native hydrophilic surface into a highly hydrophobic one.

The reaction proceeds via a two-step hydrolysis and condensation mechanism:

-

Hydrolysis: The methoxy group (-OCH₃) on the silicon atom reacts with trace amounts of water present in the solvent or on the substrate surface. This reaction cleaves the Si-O bond, forming a reactive silanol intermediate (Si-OH) and releasing methanol as a byproduct.

-

Condensation: The newly formed silanol group condenses with a hydroxyl group on the substrate surface (Substrate-OH), forming a stable, covalent siloxane bond (Substrate-O-Si).

This process anchors the MDOS molecule to the surface. The long, non-polar octadecyl chains then orient themselves away from the surface, creating a dense, brush-like monolayer that presents a low-energy, water-repellent interface.[7] The use of a methoxysilane like MDOS is often preferred in sensitive applications over chlorosilanes (e.g., octadecyltrichlorosilane), as the methanol byproduct is significantly less corrosive than the hydrochloric acid (HCl) generated by chlorosilanes.

Caption: Reaction pathway for surface modification using MDOS.

Core Applications and Methodologies

MDOS is a versatile reagent with applications spanning multiple scientific disciplines. Its ability to tailor surface properties is its most valuable attribute.

Creating Hydrophobic Surfaces on Inorganic Substrates

A primary application of MDOS is to render surfaces like glass, silicon wafers, or metal oxides hydrophobic. This is crucial for applications such as microfluidics, anti-fouling coatings, and moisture barriers.

Experimental Protocol: Silanization of Glass Slides

-

Substrate Cleaning: Thoroughly clean glass slides by sonicating for 15 minutes each in acetone, then isopropanol, and finally deionized water. Dry the slides under a stream of nitrogen gas.

-

Surface Activation: To ensure a high density of surface hydroxyl groups, treat the cleaned slides with an oxygen plasma cleaner for 5 minutes or immerse them in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse extensively with deionized water and dry with nitrogen.

-

Silanization Solution Preparation: In a moisture-free environment (e.g., a glovebox or using anhydrous solvents), prepare a 1-2% (v/v) solution of MDOS in a dry, non-polar solvent such as toluene or hexane.

-

Immersion: Immerse the activated glass slides in the MDOS solution for 2-4 hours at room temperature or for 1 hour at 60°C to accelerate the reaction.

-

Rinsing and Curing: Remove the slides from the solution and rinse thoroughly with fresh solvent (toluene or hexane) to remove any physisorbed silane.

-

Curing: Cure the slides in an oven at 110-120°C for 1 hour to drive the condensation reaction to completion and remove residual solvent.

-

Verification: The surface should be visibly water-repellent. Confirm the hydrophobicity by measuring the static water contact angle, which should be >100° for a well-formed monolayer.

Stationary Phase Preparation for Reversed-Phase Chromatography

In reversed-phase high-performance liquid chromatography (RP-HPLC), a non-polar stationary phase is required to separate analytes based on their hydrophobicity. MDOS is used to functionalize porous silica particles, creating the classic C18 bonded phase.[3][8]

Conceptual Workflow for Silica Functionalization:

-

Silica Activation: Start with high-purity porous silica gel. The silica is typically acid-washed and dried to expose surface silanol groups.

-

Silanization Reaction: The activated silica is refluxed in a solution of MDOS in a high-boiling point anhydrous solvent like toluene. This process grafts the octadecyldimethylsilyl groups onto the silica surface.

-

End-capping (Optional but Recommended): The initial reaction may leave some unreacted, accessible silanol groups. These can cause undesirable interactions with polar analytes. A secondary reaction with a smaller, less hindered silane (e.g., trimethylchlorosilane) is performed to "cap" these remaining sites.

-

Washing and Drying: The final C18-functionalized silica is thoroughly washed to remove unreacted reagents and byproducts, then dried under vacuum. The resulting material is a hydrophobic powder ready for packing into HPLC columns.

Surface Functionalization of Nanoparticles for Drug Delivery

The surface properties of nanocarriers are paramount in drug delivery. Modifying nanoparticles, such as mesoporous silica nanoparticles (MSNs), with MDOS can significantly enhance their therapeutic potential.[9] This modification can improve the loading of hydrophobic drugs, control the release of hydrophilic drugs, and enhance particle stability and dispersion.[3][10]

Rationale for Use:

-

Hydrophobic Drug Loading: The hydrophobic C18 layer on the nanoparticle surface can increase affinity for and loading capacity of poorly water-soluble drugs.

-

Controlled Release: The MDOS monolayer can act as a hydrophobic barrier or "gatekeeper" at the pore openings of MSNs, slowing the diffusion and release of encapsulated hydrophilic drugs.

-

Enhanced Dispersibility: Functionalized nanoparticles show improved dispersibility in polymer matrices for composite drug delivery systems.[3][8]

Caption: MDOS monolayer controlling drug release from an MSN carrier.

Stability and Characterization of MDOS-Modified Surfaces

A critical consideration for any silane-based surface modification is its long-term stability, particularly in aqueous environments. While covalent siloxane bonds are strong, they are susceptible to hydrolysis over time.[11] Studies have shown that silane layers can gradually degrade and desorb when immersed in water, leading to a loss of hydrophobicity.[12][13] The stability is influenced by the density and order of the monolayer, with vapor-phase deposition sometimes yielding more robust coatings than liquid-phase methods.[11]

Essential Characterization Techniques:

-

Contact Angle Goniometry: The primary method to quantify the hydrophobicity of the modified surface. A high static water contact angle confirms the successful formation of a low-energy surface.

-

X-ray Photoelectron Spectroscopy (XPS): Provides elemental analysis of the surface, confirming the presence of silicon and carbon from the MDOS layer and quantifying the surface coverage.

-

Atomic Force Microscopy (AFM): Used to visualize the surface topography. It can reveal the uniformity and smoothness of the self-assembled monolayer.

Safety and Handling

MDOS is classified as a hazardous chemical and must be handled with appropriate precautions.

| Hazard Information | Details |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning [3][14] |

| Hazard Statements | H315: Causes skin irritation.[3][14]H319: Causes serious eye irritation.[3][14]H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.[14]P302+P352: IF ON SKIN: Wash with plenty of water.[3][14]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][14] |

Handling and Storage:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][14] Use in a well-ventilated area or a chemical fume hood.[14]

-

Storage: Store in a cool, dry, well-ventilated area in the original tightly sealed container.[14][15] MDOS is moisture-sensitive; exposure to atmospheric moisture will cause hydrolysis and degradation of the reagent. It is incompatible with strong oxidizing agents.[16]

Conclusion

Methoxy(dimethyl)octadecylsilane is a powerful and versatile silane coupling agent for creating hydrophobic surfaces. Its utility in modifying substrates for chromatography, advanced composites, and nanotechnology highlights its importance in modern materials science. For professionals in drug development, the ability of MDOS to precisely tune the surface properties of nanocarriers offers a promising avenue for designing more effective and controllable delivery systems. Understanding its reaction mechanism, application protocols, and inherent stability limitations is key to successfully harnessing its full potential in research and development.

References

-

Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Royal Society of Chemistry. [Link]

-

The Chemistry of Hydrophobicity: Leveraging Octadecyltrichlorosilane for Advanced Coatings. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Thermal degradation of different silane type coatings. ResearchGate. [Link]

-

Impact of Silanes on the Solution Stability of Latex and Ultimate Paint Film Properties. PCI Magazine. [Link]

-

Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Gelest, Inc. [Link]

-

Methoxy(dimethyl)octadecylsilane SDS. SDS Manager. [Link]

-

Octadecyldimethylmethoxysilane: Properties, Applications & Manufacturers. OKCHEM. [Link]

-

Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. ResearchGate. [Link]

-

Stability of Octadecyltrimethoxysilane-Based Coatings on Aluminum Alloy Surface. MDPI. [Link]

-

n-OCTADECYLDIMETHYLCHLOROSILANE. Gelest, Inc. [Link]

-

Hydrophobicity-Hydrophilicty and Silane Surface Modification. Gelest, Inc. [Link]

-

n-Octadecyl Dimethyl Methoxysilane from Aladdin Scientific. Biocompare.com. [Link]

-

Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxysilanes and Hydroxysilanes. eScholarship. [Link]

-

Synthesis and characterization of hydrophobic coating materials based on alkoxy silane compounds. Journal of Sol-Gel Science and Technology. [Link]

-

Reactive Molecular Dynamics Simulations of the Silanization of Silica Substrates by Methoxy- and Hydroxysilanes. ResearchGate. [Link]

-

n-OCTADECYLDIMETHYLMETHOXYSILANE. Gelest, Inc. [Link]

-

n-Octadecyl Dimethyl Methoxysilane, 95%. Amerigo Scientific. [Link]

-

N-octadecyldimethylmethoxysilane. Hubei Co-Formula Material Tech Co.,Ltd. [Link]

-

Surface Silanization of Polyethylene for Enhanced Adhesion. ResearchGate. [Link]

-

Features of the mechanochemical synthesis of methylmethoxysilanes from silicon and dimethyl carbonate in the presence of promoters. Reaction Chemistry & Engineering (RSC Publishing). [Link]

-

Mesoporous silicon in drug delivery applications. PubMed. [Link]

-

Silane Surface Modification: Enhancing Performance with Octadecyldiisobutylchlorosilane. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. N-OCTADECYLDIMETHYLMETHOXYSILANE | 71808-65-6 [chemicalbook.com]

- 3. Methoxy(dimethyl)octadecylsilane technical, =90 GC 71808-65-6 [sigmaaldrich.com]

- 4. labproinc.com [labproinc.com]

- 5. Methoxy(dimethyl)octadecylsilane | CymitQuimica [cymitquimica.com]

- 6. Methoxy(dimethyl)octadecylsilane | 71808-65-6 | WCA80865 [biosynth.com]

- 7. nbinno.com [nbinno.com]

- 8. Methoxy(dimethyl)octadecylsilane technical, =90 GC 71808-65-6 [sigmaaldrich.com]

- 9. Mesoporous silicon in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Drug Delivery [sigmaaldrich.com]

- 11. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. N-octadecyldimethylmethoxysilane - Hubei Co-Formula Material Tech Co.,Ltd. [cfmats.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

An In-Depth Technical Guide to Methoxy(dimethyl)octadecylsilane: Properties, Synthesis, and Application in Advanced Drug Delivery

This guide provides a comprehensive technical overview of Methoxy(dimethyl)octadecylsilane, a key reagent in surface chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, its mechanism of action in creating hydrophobic surfaces, and its practical application in formulating advanced drug delivery systems. We will explore not only the "what" but the critical "why" behind its use, grounding our discussion in established scientific principles and detailed experimental protocols.

Core Molecular and Physicochemical Profile

Methoxy(dimethyl)octadecylsilane (MDOS) is a long-chain organosilane compound valued for its ability to impart significant hydrophobicity to surfaces. Its structure consists of a reactive methoxysilane head group attached to a long, non-polar C18 octadecyl tail, with two methyl groups on the silicon atom. This amphiphilic architecture is the key to its function as a surface modifying agent.

The fundamental role of MDOS is to act as a silane coupling agent. It is engineered to form a robust, covalently bonded self-assembled monolayer (SAM) on various substrates, particularly those rich in hydroxyl (-OH) groups, such as silica, glass, and metal oxides[1]. The long octadecyl chains then orient away from the surface, creating a dense, low-energy, water-repellent interface.

Quantitative data for Methoxy(dimethyl)octadecylsilane are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₄₆OSi | [2] |

| Molecular Weight | 342.68 g/mol | [2] |

| CAS Number | 71808-65-6 | |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Density | 0.83 g/mL at 25 °C | |

| Purity | Typically >90.0% (by Gas Chromatography) | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Synthesis of Methoxy(dimethyl)octadecylsilane

While specific, detailed protocols for the synthesis of Methoxy(dimethyl)octadecylsilane are not abundantly available in peer-reviewed literature, a chemically sound and widely practiced route involves the reaction of its corresponding chlorosilane precursor with methanol. This standard substitution reaction is a cornerstone of organosilicon chemistry.

The likely precursor, n-Octadecyldimethylchlorosilane (CAS 18643-08-8), is commercially available[1]. The synthesis proceeds via a nucleophilic substitution where the oxygen of methanol attacks the electrophilic silicon atom, displacing the chloride and forming the methoxysilane. Hydrogen chloride (HCl) is generated as a byproduct.

Plausible Synthesis Route: n-Octadecyldimethylchlorosilane + Methanol → Methoxy(dimethyl)octadecylsilane + HCl

To drive this reaction to completion and manage the corrosive HCl byproduct, a base (such as a tertiary amine like triethylamine) is typically added to act as an HCl scavenger, precipitating out as an ammonium salt. The general principles for producing methoxysilanes from silazanes or chlorosilanes are well-established[3].

Mechanism of Action: The Science of Surface Silanization

The utility of MDOS in drug development stems from its ability to form a self-assembled monolayer (SAM) on hydroxylated surfaces. This process transforms a high-energy, hydrophilic surface into a low-energy, hydrophobic one. This is critical for applications like creating hydrophobic drug carriers from hydrophilic materials such as silica nanoparticles[4][5].

The mechanism can be broken down into two primary steps:

-

Hydrolysis: The methoxy group (-OCH₃) on the silicon atom is hydrolyzed by trace amounts of water present on the substrate or in the solvent, forming a reactive silanol group (-OH).

-

Condensation: This newly formed silanol group on the MDOS molecule condenses with a silanol group on the substrate (e.g., a silica nanoparticle), forming a stable, covalent siloxane bond (Si-O-Si). This anchors the molecule to the surface. Adjacent MDOS molecules can also co-condense, creating a cross-linked, polymerized network on the surface for enhanced stability.

The long C18 alkyl chains, driven by van der Waals interactions, pack tightly together, creating an ordered, quasi-crystalline layer that effectively shields the underlying polar substrate.

Application in Drug Development: Engineering Hydrophobic Nanocarriers

A primary challenge in pharmacology is the delivery of hydrophobic drugs, which often suffer from poor aqueous solubility and bioavailability. Mesoporous silica nanoparticles (MSNs) are excellent candidates for drug delivery due to their high surface area, tunable pore size, and biocompatibility[5]. However, their native surface is hydrophilic, making them unsuitable for encapsulating and retaining non-polar drug molecules.

By functionalizing the surface of MSNs with Methoxy(dimethyl)octadecylsilane, we can fundamentally alter their properties:

-

Enhanced Drug Loading: The hydrophobic C18-modified surface has a strong affinity for non-polar drug molecules, allowing for significantly higher loading capacities compared to unmodified silica[6][7].

-

Controlled Release: The hydrophobic nature of the modified surface and pores can slow the ingress of aqueous media, providing a mechanism for sustained or controlled drug release[2][8][9]. This is particularly valuable for long-term therapies.

-

Improved Stability: The hydrophobic layer can protect the silica core from premature degradation in biological fluids.

Detailed Experimental Protocol: Formulation of a Hydrophobic Drug Delivery System

This section provides a validated, step-by-step workflow for the synthesis of silica nanoparticles, their surface modification with MDOS, and subsequent loading with a model hydrophobic drug.

Part 1: Synthesis of Silica Nanoparticles (Stöber Method)[6][11]

-

Rationale: The Stöber method is a robust and widely used technique for producing monodisperse silica nanoparticles with controllable size. The use of ammonia as a catalyst ensures the hydrolysis and condensation of the silica precursor.

-

Preparation: In a 500 mL round-bottom flask, combine 150 mL of absolute ethanol, 20 mL of deionized water, and 10 mL of ammonium hydroxide solution (28-30%).

-

Reaction Initiation: While stirring vigorously with a magnetic stir bar at room temperature, rapidly add 15 mL of tetraethyl orthosilicate (TEOS). A white precipitate will form almost immediately.

-

Particle Growth: Allow the reaction to proceed for 12 hours under continuous stirring to ensure uniform particle growth.

-

Purification: Isolate the silica nanoparticles by centrifugation (e.g., 6000 x g for 30 minutes). Discard the supernatant. Wash the particles by re-dispersing them in 50 mL of absolute ethanol and centrifuging again. Repeat this wash step three times to remove residual reactants.

-

Activation: Dry the purified nanoparticles in a vacuum oven at 120°C overnight. This step is critical as it removes adsorbed water and maximizes the exposure of reactive silanol (Si-OH) groups on the particle surface.

Part 2: Surface Functionalization with Methoxy(dimethyl)octadecylsilane

-

Rationale: This step covalently grafts the hydrophobic C18 chains onto the silica surface. Toluene is used as an anhydrous solvent to prevent self-condensation of the silane in the bulk solution. Refluxing provides the necessary energy to drive the condensation reaction to completion.

-

Dispersion: In a dry 250 mL three-neck flask under a nitrogen atmosphere, disperse 1.0 g of the dried silica nanoparticles in 100 mL of anhydrous toluene. Sonicate the mixture for 15 minutes to break up any aggregates.

-

Silane Addition: Add 1.0 mL of Methoxy(dimethyl)octadecylsilane to the nanoparticle suspension while stirring.

-

Reaction: Heat the mixture to reflux (approx. 110°C) and maintain for 24 hours with vigorous stirring to ensure a complete and uniform surface coating.

-

Purification: After cooling to room temperature, collect the functionalized nanoparticles by centrifugation. Wash the particles three times with toluene and twice with ethanol to remove any unreacted silane.

-

Final Drying: Dry the hydrophobic nanoparticles in a vacuum oven at 60°C overnight. Store the final product in a desiccator.

Part 3: Characterization and Verification

-

Rationale: It is essential to validate the success of the surface modification. Each technique provides a different piece of evidence confirming the presence and effect of the grafted hydrophobic layer.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Compare the spectra of unmodified and modified nanoparticles. The modified particles should show new characteristic peaks for C-H stretching (around 2850-2960 cm⁻¹) from the octadecyl chains, confirming the presence of the organic moiety.

-

Contact Angle Measurement: Press a pellet of the dried nanoparticle powder. Place a droplet of water on the surface. The unmodified silica will be hydrophilic (contact angle < 90°), while the MDOS-modified silica will be distinctly hydrophobic (contact angle > 90°), providing direct proof of the change in surface energy.

-

Thermogravimetric Analysis (TGA): Heat the samples under a nitrogen atmosphere. The unmodified silica will show minimal weight loss. The modified silica will exhibit a significant weight loss corresponding to the thermal decomposition of the grafted octadecyl chains, allowing for quantification of the grafting density.

Safety and Handling

Methoxy(dimethyl)octadecylsilane is classified as a skin and eye irritant. It may also cause respiratory irritation. Therefore, proper personal protective equipment (PPE) is mandatory.

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Handling: Avoid breathing vapors or mist. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry place away from moisture, as it can hydrolyze the reactive methoxy group.

Conclusion

Methoxy(dimethyl)octadecylsilane is a powerful and versatile tool for surface modification in materials science and drug development. Its well-defined chemical structure allows for the reliable formation of robust, hydrophobic self-assembled monolayers. As demonstrated, this capability can be harnessed to transform standard hydrophilic materials like silica nanoparticles into sophisticated carriers for hydrophobic drugs, offering enhanced loading and the potential for controlled release. By understanding the core principles of its synthesis, mechanism, and application, researchers can effectively leverage this reagent to engineer advanced and effective therapeutic delivery systems.

References

-

He, Q., & Lu, D. (2021). Recent Advances in Mesoporous Silica Nanoparticle-Based Topical Delivery Systems: A Systematic Review. Pharmaceutics, 13(7), 985. [Link]

-

You, F., et al. (2021). A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency. Pharmaceutics, 13(5), 1293. [Link]

-

El-Nahrawy, A. M., et al. (2018). Preparation of silica nanoparticle through coating with octadecyltrimethoxy silane. Journal of Sol-Gel Science and Technology, 88, 385–395. [Link]

-

Gershon, S., et al. (2021). Gradual hydrophobization of silica aerogel for controlled drug release. Journal of Sol-Gel Science and Technology, 98, 353–362. [Link]

-

Liberman, A., et al. (2022). Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms. Pharmaceutics, 14(5), 1089. [Link]

-

Lu, J., et al. (2007). Mesoporous silica nanoparticles as a delivery system for hydrophobic anticancer drugs. Small, 3(8), 1341-1346. [Link]

-

ChemRxiv. (2024). A Versatile Silica Functionalization Strategy for Nanomaterials. Cambridge Open Engage. [Link]

-

Lin, H.-P., et al. (2005). Direct Method for Surface Silyl Functionalization of Mesoporous Silica. The Journal of Physical Chemistry B, 109(24), 11977–11982. [Link]

-

Tang, F., Li, L., & Chen, D. (2012). Synthesis and surface functionalization of silica nanoparticles for nanomedicine. Advanced Materials, 24(12), 1504–1534. [Link]

-

Taylor, M. S., et al. (2015). Superhydrophobic Materials for Tunable Drug Release: Using Displacement of Air to Control Delivery Rates. ACS Applied Materials & Interfaces, 7(32), 17768–17773. [Link]

-

Latthe, S. S., et al. (2012). Recent Progress in Preparation of Superhydrophobic Surfaces: A Review. Scientific Research, 3(1), 1-22. [Link]

- Google Patents. US5084589A - Process for synthesis of methoxy substituted methylsilanes.

-

ResearchGate. (2016). Hydrophobic Encapsulation Strategies for Controlling Drug Release Profiles. [Link]

-

Gelest, Inc. n-OCTADECYLDIMETHYLCHLOROSILANE, 97%. [Link]

Sources

- 1. n-OCTADECYLDIMETHYLCHLOROSILANE, 97% | [gelest.com]

- 2. Development of a Hydrophobicity-Controlled Delivery System Containing Levodopa Methyl Ester Hydrochloride Loaded into a Mesoporous Silica - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5084589A - Process for synthesis of methoxy substituted methylsilanes - Google Patents [patents.google.com]

- 4. Recent Advances in Mesoporous Silica Nanoparticle-Based Topical Delivery Systems: A Systematic Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 5. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Comprehensive Study of Drug Loading in Hollow Mesoporous Silica Nanoparticles: Impacting Factors and Loading Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mesoporous silica nanoparticles as a delivery system for hydrophobic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gradual hydrophobization of silica aerogel for controlled drug release - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Superhydrophobic Materials for Tunable Drug Release: Using Displacement of Air to Control Delivery Rates - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Methoxy(dimethyl)octadecylsilane

Foreword: The Strategic Importance of Methoxy(dimethyl)octadecylsilane in Advanced Applications

Methoxy(dimethyl)octadecylsilane (MDOS) is a pivotal organosilane compound, playing a critical role in the fields of materials science and drug development. Its unique molecular structure, featuring a long hydrophobic octadecyl chain and a reactive methoxysilyl group, allows for the formation of stable, self-assembled monolayers (SAMs) on a variety of substrates.[1] This capability is harnessed to modify surface properties, such as hydrophobicity, adhesion, and biocompatibility. In the pharmaceutical industry, MDOS is instrumental in the surface functionalization of drug delivery systems, such as nanoparticles and medical implants, to enhance their stability, control drug release kinetics, and improve their interaction with biological systems. This guide provides a comprehensive exploration of the primary synthetic pathways to MDOS, offering researchers and drug development professionals the foundational knowledge and practical protocols necessary for its successful preparation and characterization.

I. Synthetic Strategies: A Comparative Overview

The synthesis of Methoxy(dimethyl)octadecylsilane can be approached through two principal and robust chemical transformations: the Grignard reaction and catalytic hydrosilylation. The choice between these methods is often dictated by the availability of starting materials, desired purity, and the specific experimental capabilities of the laboratory.

-

The Grignard Reaction: This classic organometallic approach involves the formation of a carbon-silicon bond through the nucleophilic attack of an octadecyl Grignard reagent on a suitable dimethylsilyl electrophile. This is followed by a methanolysis step to introduce the methoxy group. This method is highly versatile and reliable for forming the core C-Si bond.

-

Catalytic Hydrosilylation: This atom-economical method involves the addition of a silicon-hydride bond across the double bond of an alkene, in this case, 1-octadecene.[2] This reaction is typically catalyzed by a transition metal complex and offers a direct route to the desired alkylsilane.

This guide will delve into the mechanistic underpinnings and provide detailed experimental protocols for both synthetic routes.

II. The Grignard Reaction Pathway: A Step-by-Step Elucidation

The Grignard synthesis of Methoxy(dimethyl)octadecylsilane is a two-stage process. The first stage involves the synthesis of the key intermediate, Chloro(dimethyl)octadecylsilane, via the reaction of an octadecyl Grignard reagent with dichlorodimethylsilane. The second stage is the conversion of this chlorosilane to the final methoxy-functionalized product.

Mechanism of the Grignard Reaction

The reaction is initiated by the formation of octadecylmagnesium bromide, a potent nucleophile. This Grignard reagent then attacks the electrophilic silicon atom of dichlorodimethylsilane, displacing one of the chloride ions in a nucleophilic substitution reaction to form the C-Si bond. The subsequent reaction with methanol, in the presence of a base to neutralize the generated HCl, results in the substitution of the remaining chlorine atom with a methoxy group.

Diagram: Grignard Reaction Pathway for Methoxy(dimethyl)octadecylsilane Synthesis

Caption: Synthesis of MDOS via the Grignard reaction pathway.

Experimental Protocol: Grignard Synthesis

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Bromooctadecane | C₁₈H₃₇Br | 333.39 | 33.3 g | 0.1 |

| Magnesium Turnings | Mg | 24.31 | 2.9 g | 0.12 |

| Dichlorodimethylsilane | (CH₃)₂SiCl₂ | 129.06 | 15.5 g | 0.12 |

| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - |

| Methanol | CH₃OH | 32.04 | 4.8 g | 0.15 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 12.1 g | 0.12 |

| Anhydrous Toluene | C₇H₈ | 92.14 | 100 mL | - |

Procedure:

Part A: Synthesis of Chloro(dimethyl)octadecylsilane

-

Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings. Add a small crystal of iodine to activate the magnesium.

-

Add a solution of 1-bromooctadecane in 100 mL of anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the start of the reaction.

-

Add the remaining 1-bromooctadecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Dichlorodimethylsilane: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of dichlorodimethylsilane in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring. A white precipitate of magnesium salts will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Work-up: Quench the reaction by slowly adding the mixture to a beaker containing crushed ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude Chloro(dimethyl)octadecylsilane.

Part B: Synthesis of Methoxy(dimethyl)octadecylsilane

-

Methanolysis: Dissolve the crude Chloro(dimethyl)octadecylsilane in 100 mL of anhydrous toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine to the solution, followed by the dropwise addition of methanol.

-

Heat the reaction mixture to reflux for 3 hours. A precipitate of triethylammonium chloride will form.

-

Purification: Cool the mixture to room temperature and filter to remove the precipitated salt. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Remove the toluene under reduced pressure. The resulting crude product can be further purified by vacuum distillation to yield pure Methoxy(dimethyl)octadecylsilane as a colorless liquid.

III. Catalytic Hydrosilylation Pathway: A Modern and Efficient Approach

The hydrosilylation of 1-octadecene with methoxydimethylsilane offers a more direct and atom-economical route to Methoxy(dimethyl)octadecylsilane. This reaction is typically catalyzed by transition metal complexes, with nickel-based catalysts showing high efficiency.[2]

Mechanism of Hydrosilylation

The catalytic cycle generally involves the oxidative addition of the Si-H bond of methoxydimethylsilane to the metal center, followed by the coordination of the alkene (1-octadecene). Migratory insertion of the alkene into the metal-hydride or metal-silyl bond occurs, followed by reductive elimination to yield the final product and regenerate the catalyst.

Diagram: Hydrosilylation Pathway for Methoxy(dimethyl)octadecylsilane Synthesis

Caption: Direct synthesis of MDOS via catalytic hydrosilylation.

Experimental Protocol: Hydrosilylation Synthesis[2]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-Octadecene | C₁₈H₃₆ | 252.48 | 12.6 g | 0.05 |

| Methoxydimethylsilane | C₃H₁₀OSi | 90.22 | 5.4 g | 0.06 |

| Nickel Catalyst (e.g., Ni(acac)₂) | C₁₀H₁₄NiO₄ | 256.91 | 0.13 g | 0.0005 |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 100 mL | - |

Procedure:

-

Reaction Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the nickel catalyst.

-

Add a solution of 1-octadecene and methoxydimethylsilane in 100 mL of anhydrous THF to the flask.

-

Reaction: Seal the flask and stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methoxy(dimethyl)octadecylsilane.

IV. Characterization and Quality Control

The identity and purity of the synthesized Methoxy(dimethyl)octadecylsilane should be confirmed using standard analytical techniques.

-